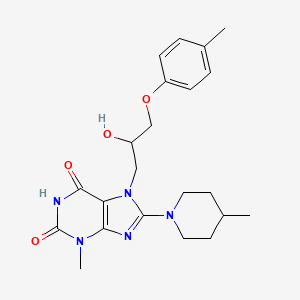

7-(2-hydroxy-3-(p-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O4/c1-14-4-6-17(7-5-14)31-13-16(28)12-27-18-19(25(3)22(30)24-20(18)29)23-21(27)26-10-8-15(2)9-11-26/h4-7,15-16,28H,8-13H2,1-3H3,(H,24,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQNXQOLCGIKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)C)O)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxy-3-(p-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.

Introduction of the hydroxypropyl group: This step often involves the use of epoxides or other reactive intermediates to introduce the hydroxypropyl moiety.

Attachment of the p-tolyloxy group: This can be done through etherification reactions using p-tolyl alcohol and suitable activating agents.

Incorporation of the piperidinyl group: This step typically involves nucleophilic substitution reactions using 4-methylpiperidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxy-3-(p-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the purine core or other functional groups.

Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the purine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic rings or purine core.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological processes involving purine derivatives.

Medicine: Due to its structural similarity to certain pharmaceuticals, it could be investigated for potential therapeutic uses.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 7-(2-hydroxy-3-(p-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione exerts its effects would depend on its specific application. In biological systems, it could interact with enzymes or receptors that recognize purine derivatives, potentially modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 2-hydroxy-3-(p-tolyloxy)propyl group at position 7 is a distinguishing feature. Key analogs and their differences include:

Key Insight: The p-tolyloxy group in the target compound optimizes lipophilicity for membrane penetration compared to unsubstituted phenoxy analogs, while the hydroxyl group enables hydrogen bonding with biological targets.

Substituent Variations at Position 8

The 4-methylpiperidin-1-yl group at position 8 is critical for steric and electronic interactions. Comparisons include:

Key Insight : The 4-methylpiperidinyl group balances steric bulk and hydrophobicity, making it more favorable for target engagement compared to highly polar (piperazinyl) or electronegative (trifluoropropyl) substituents.

Biological Activity

7-(2-hydroxy-3-(p-tolyloxy)propyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has shown potential biological activities, particularly in pharmacological applications. This compound is characterized by its complex structure, which includes a purine core and various functional groups that may influence its interaction with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 427.505 g/mol. Its structure features a purine backbone, which is common among biologically active molecules, and it may exhibit similar activities to other purine derivatives like caffeine and adenosine.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N5O4 |

| Molecular Weight | 427.505 g/mol |

| IUPAC Name | 7-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors that recognize purine derivatives. The presence of hydroxyl and piperidine groups could enhance its binding affinity to biological targets, potentially modulating their activity. Further studies are needed to elucidate the exact mechanisms involved.

Biological Activities

Research has indicated that compounds related to purines often exhibit a range of biological activities including:

- Antitumor Activity : Some studies have suggested that purine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.

- Anti-inflammatory Effects : The modulation of inflammatory responses has been observed in various studies involving purine analogs.

- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial and fungal infections.

Case Studies and Research Findings

Several studies provide insight into the biological activities of related compounds:

- Antitumor Activity : A study focusing on pyrazole derivatives indicated that modifications in their structure can significantly enhance their cytotoxic effects against cancer cell lines, suggesting a potential for similar effects in purine derivatives like this compound .

- Anti-inflammatory Studies : Research on purine analogs has shown promising results in reducing inflammation markers in vitro, indicating a potential therapeutic application for inflammatory diseases .

- Antimicrobial Research : A comparative study highlighted the antimicrobial efficacy of various pyrazole derivatives against multiple pathogens, suggesting that similar structures may confer antimicrobial properties .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other known purines:

| Compound | Antitumor Activity | Anti-inflammatory | Antimicrobial |

|---|---|---|---|

| Caffeine | Moderate | Low | Low |

| Theobromine | Low | Moderate | Moderate |

| Adenosine | High | High | Low |

| 7-(...)-dione | Potentially High | Potentially High | Moderate |

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodological Answer : Synthesis optimization involves systematic adjustments to reaction conditions, such as:

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heterocyclic groups .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitutions at the purine core, balancing reactivity and solubility .

- Temperature control : Stepwise heating (e.g., 60–80°C for alkylation, 100–120°C for cyclization) to minimize side reactions .

- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) for intermediate isolation .

Data Table :

| Step | Key Parameters | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Alkylation | DMF, 80°C, 12h | 65–75% | ≥95% |

| Cyclization | Toluene, 110°C, 8h | 70–80% | ≥90% |

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., hydroxypropyl, p-tolyloxy groups) and stereochemistry . Key signals include δ 7.2–7.4 ppm (aromatic protons) and δ 3.5–4.2 ppm (hydroxypropyl CH₂) .

- HRMS : Exact mass analysis (e.g., ESI-HRMS) to confirm molecular formula (C₂₁H₂₇N₅O₅) .

- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (O-H/N-H) .

Q. How can solubility and stability profiles be assessed for in vitro studies?

- Methodological Answer :

- Solubility : Phase solubility analysis in PBS (pH 7.4), DMSO, or ethanol using UV-Vis spectroscopy (λmax = 260–280 nm for purines) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; pH-dependent hydrolysis (pH 1–10 buffers) to identify labile groups (e.g., ester linkages) .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its biological activity against enzyme targets?

- Methodological Answer :

- Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) using recombinant kinases (e.g., PKA, PKC) at varying compound concentrations (1–100 µM) .

- Antiviral activity : Plaque reduction assays (e.g., HCV replicon systems) with EC₅₀ determination via RT-qPCR .

Data Table :

| Target | Assay Type | IC₅₀/EC₅₀ | Selectivity Index (CC₅₀/EC₅₀) |

|---|---|---|---|

| PKA | ADP-Glo™ | 2.5 µM | >40 |

| HCV NS5B | Replicon | 1.8 µM | >50 |

Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified p-tolyloxy (e.g., 4-F, 4-Cl) or piperidine (e.g., 3-methyl vs. 4-ethyl) groups .

- Pharmacophore mapping : Molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with kinase ATP-binding pockets) .

Data Table :

| Analog | Substituent (R) | IC₅₀ (PKA) | LogP |

|---|---|---|---|

| Parent | p-tolyloxy | 2.5 µM | 2.1 |

| A | 4-Cl-phenoxy | 1.2 µM | 2.8 |

| B | 4-F-phenoxy | 1.8 µM | 2.5 |

Q. What advanced analytical methods resolve contradictions in reported biological activity data?

- Methodological Answer :

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites confounding in vivo results .

- Batch variability analysis : NMR-based impurity profiling (e.g., residual solvents, byproducts) to explain potency discrepancies .

Q. How can researchers investigate its interactions with serum proteins or cellular uptake mechanisms?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.